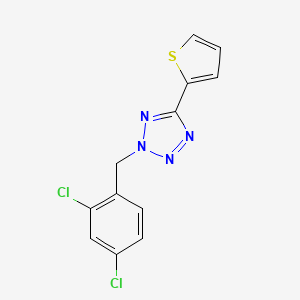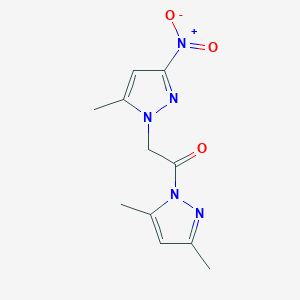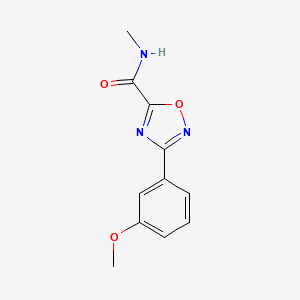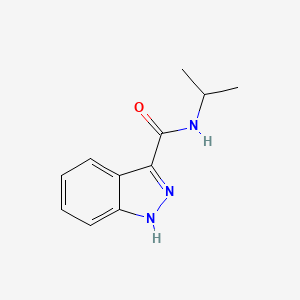![molecular formula C29H21FN6O2S B11068565 7'-Amino-1-benzyl-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11068565.png)
7'-Amino-1-benzyl-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Amino-1-benzyl-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Amino-1-benzyl-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile involves multiple steps, typically starting with the preparation of the indole and pyrido[2,3-D]pyrimidine cores. These cores are then linked through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7’-Amino-1-benzyl-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new aromatic rings or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: It could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 7’-Amino-1-benzyl-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-indole derivatives and pyrido[2,3-D]pyrimidine derivatives. These compounds share structural features with 7’-Amino-1-benzyl-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile but may differ in their substituents or specific functional groups.
Uniqueness
The uniqueness of 7’-Amino-1-benzyl-2’-[(2-fluorobenzyl)thio]-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-D]pyrimidine]-6’-carbonitrile lies in its specific combination of functional groups and spiro structure, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H21FN6O2S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
7-amino-1'-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-2',4-dioxospiro[3,8-dihydropyrido[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile |
InChI |
InChI=1S/C29H21FN6O2S/c30-21-12-6-4-10-18(21)16-39-28-34-25-23(26(37)35-28)29(20(14-31)24(32)33-25)19-11-5-7-13-22(19)36(27(29)38)15-17-8-2-1-3-9-17/h1-13H,15-16,32H2,(H2,33,34,35,37) |
InChI Key |
UCRWXEHBPFQNDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)C(=C(NC5=C4C(=O)NC(=N5)SCC6=CC=CC=C6F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068489.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide](/img/structure/B11068499.png)




![ethyl 4-[(7aR)-7-oxo-3-(thiophen-2-yl)-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B11068513.png)
![8-(bromomethyl)-3-cyclohexyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11068515.png)
![2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11068532.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B11068540.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B11068552.png)
![3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11068554.png)


